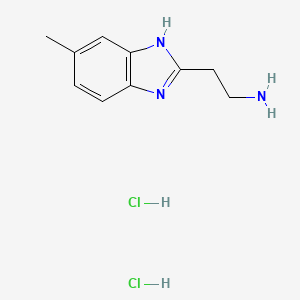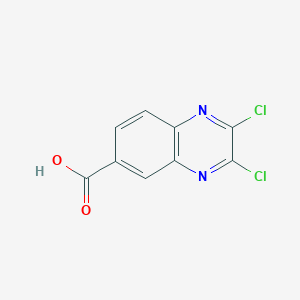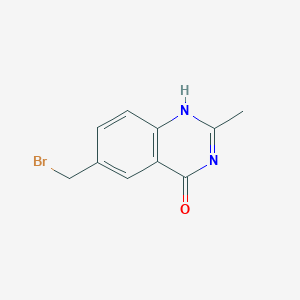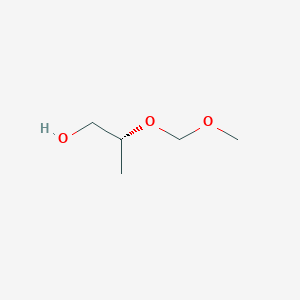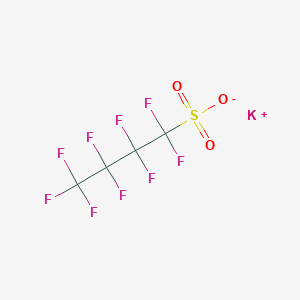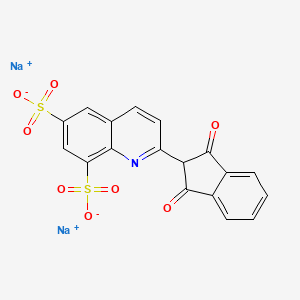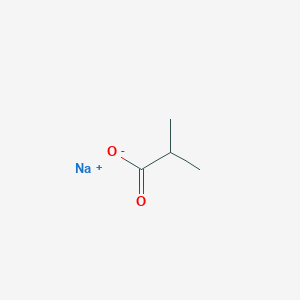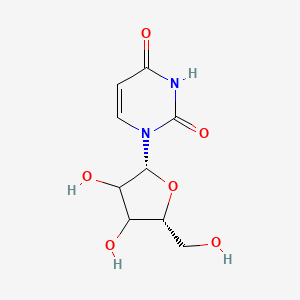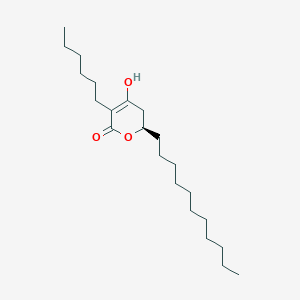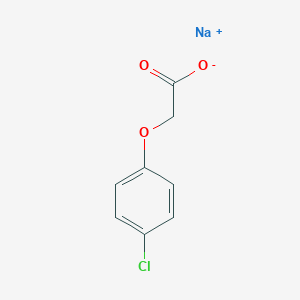
sodium;2-(4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C8H6ClNaO3. It is commonly used as a plant growth regulator due to its ability to promote growth at low concentrations and inhibit growth at higher concentrations . This compound is characterized by its white needle-like or prismatic crystals and slight phenolic odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-(4-chlorophenoxy)acetate is synthesized through the condensation of phenol and chloroacetic acid under alkaline conditions. The process involves heating phenol in a reaction kettle, adding 15% sodium hydroxide, and then introducing a mixed aqueous solution of chloroacetic acid and sodium carbonate. The mixture is heated and refluxed for four hours. After cooling, the reactant is neutralized and acidified with hydrochloric acid to a pH of 2-3, resulting in the formation of phenoxyacetic acid. This acid is then dissolved in glacial acetic acid, and chlorine gas is introduced slowly under the catalysis of iodine at 26-34°C. The resulting p-chlorophenoxyacetic acid is precipitated in cold water, filtered, washed to neutral, and dried. Finally, it is neutralized with sodium carbonate to obtain sodium 2-(4-chlorophenoxy)acetate .
Industrial Production Methods: The industrial production of sodium 2-(4-chlorophenoxy)acetate follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound’s stability and effectiveness as a plant growth regulator .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the compound, such as carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies related to plant growth and development, particularly in understanding the effects of plant growth regulators.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating plant hormone pathways.
Industry: Utilized in agriculture as a plant growth regulator to enhance crop yields and control weed growth.
Wirkmechanismus
The mechanism of action of sodium 2-(4-chlorophenoxy)acetate involves its interaction with plant hormone pathways, particularly auxins. It mimics the action of natural auxins, promoting cell elongation and division at low concentrations. At higher concentrations, it inhibits growth by disrupting normal cellular processes. The compound targets specific receptors and pathways involved in plant growth regulation .
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenoxyacetic Acid: Similar in structure but lacks the sodium ion.
2,4-Dichlorophenoxyacetic Acid: Another plant growth regulator with two chloro groups, making it more potent.
Phenoxyacetic Acid: Lacks the chloro group, resulting in different biological activity.
Uniqueness: Sodium 2-(4-chlorophenoxy)acetate is unique due to its specific balance of promoting and inhibiting plant growth, depending on concentration. This dual action makes it particularly useful in agricultural applications where precise control of plant growth is required .
Eigenschaften
IUPAC Name |
sodium;2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFXLWWGIUWAI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)
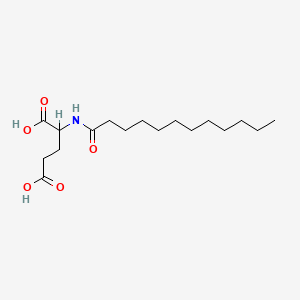

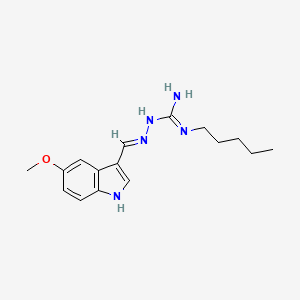
![potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)
